![molecular formula C24H22N4O3 B2824149 7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021216-27-2](/img/structure/B2824149.png)
7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrrolopyrimidine ring . These types of compounds are often synthesized for their potential medicinal properties .
科学的研究の応用
Chemical Synthesis and Structural Studies
Synthesis of Polynuclear Heterocyclic Systems : The compound is involved in the synthesis of complex polynuclear heterocyclic systems like pyrimido-pyrrolo-quinoxaline and pyrimido-pyrrolo-benzotriazine derivatives, indicating its role in creating new chemical entities with potential bioactive properties (Tsupak & Shevchenko, 2006).
Properties and Oxidation Potential : Studies reveal the aromatic nature and unique electron properties of derivatives, with specific compounds demonstrating the ability to oxidize amines and alcohols in an autorecycling process, a feature that might be valuable in chemical synthesis or environmental applications (Mitsumoto & Nitta, 2004).
Photochemical and Electrochemical Properties : Research on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, chemically related to the queried compound, showcases interesting properties like high basicity, luminescence, and distinctive proton behavior, hinting at potential applications in materials science or as fluorescent markers (Pozharskii et al., 2016).
Potential Pharmacological Applications
Antithrombotic Effects : Derivatives of the compound have been synthesized and identified as antithrombotic agents, demonstrating the compound's potential as a precursor in the development of new therapeutic agents (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis of Novel Heterocycles : The compound is used in the synthesis of novel heterocycles, which are crucial in drug discovery for developing new medications with potential therapeutic benefits across various disease states (Ghozlan et al., 2017).
Material Science and Catalysis
Catalytic Applications : The compound's structure and reactivity are pivotal in catalysis, with studies indicating its use in synthesizing benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives, showcasing its potential in material synthesis and industrial chemistry (Liu & Sun, 2012).
Multicomponent Synthesis : It serves as a crucial component in multicomponent reactions, leading to the formation of structurally diverse and potentially bioactive compounds, indicating its role in the advancement of combinatorial chemistry and drug development (Rahmani et al., 2018).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. Many heterocyclic compounds have medicinal properties and interact with various enzymes or receptors in the body . Without specific studies, it’s hard to say what the mechanism of action of this compound might be.
将来の方向性
特性
IUPAC Name |
7-benzyl-6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-25-21-18(22(29)26(2)24(25)31)14-20(28(21)15-16-8-4-3-5-9-16)23(30)27-13-12-17-10-6-7-11-19(17)27/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLYTBVNIPUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
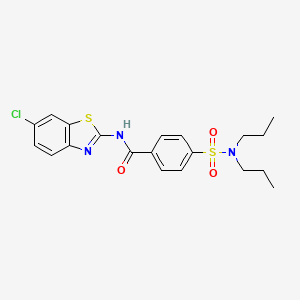
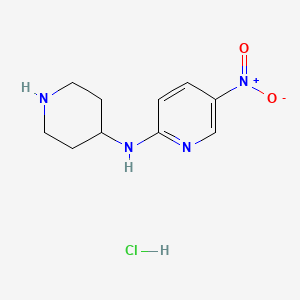

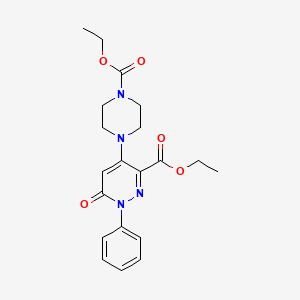
![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)
![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)
![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)
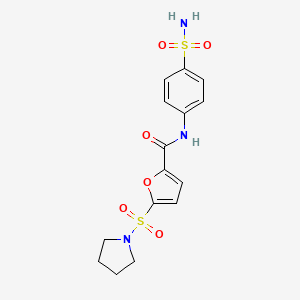
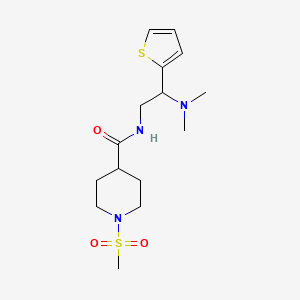
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)
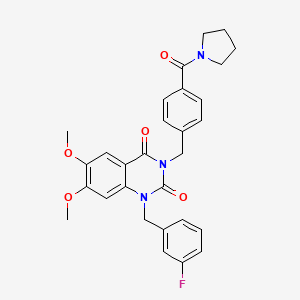

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

